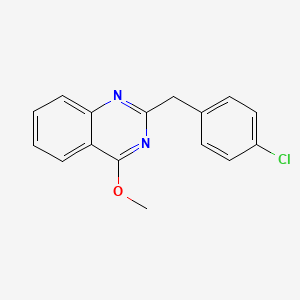

2-(4-Chlorobenzyl)-4-methoxyquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorobenzyl)-4-methoxyquinazoline” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that the supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of similar compounds involves reactions with various bases and solvents . For instance, the reaction of Co (NCS)2 with 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds . Another method involves the N-benzylation of isatoic anhydride in the presence of sodium hydride base .

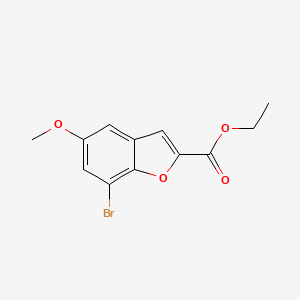

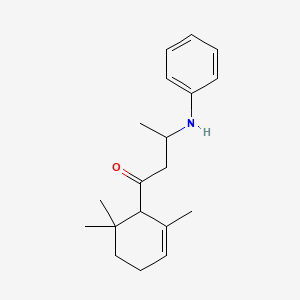

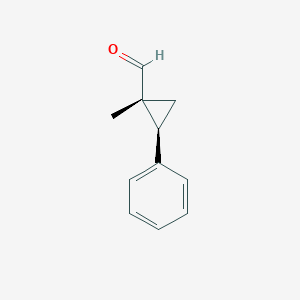

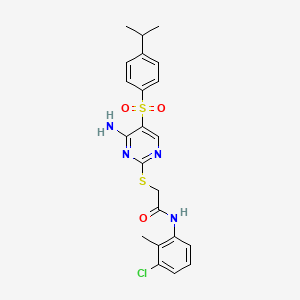

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . For example, the compound 4- (2-chlorobenzyl)-1- (5-fluoro-2-hydroxy-3- ( (4-methylpiperidin -1-yl)methyl)phenyl)- [1,2,4]triazolo [4,3- a ]quinazolin-5 (4 H )-one was synthesized, and its structure was characterized by 1 H NMR, 13 C NMR, MS and FT-IR spectra .

Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in micellar media by Cr (VI) has been studied . The reaction involves the formation of a neutral ester, which then accepts an H+ ion to form the protonated ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 2-Chlorobenzyl chloride and 4-Chlorobenzyl alcohol have been documented . For instance, 2-Chlorobenzyl chloride is considered hazardous and can cause severe skin burns and eye damage . On the other hand, 4-Chlorobenzyl alcohol is not considered hazardous .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been reported to exhibit antiseptic properties, suggesting they may target bacteria and viruses associated with mouth and throat infections .

Mode of Action

It’s worth noting that benzylic halides, which share a similar structure, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially provide some insight into the interaction of 2-(4-Chlorobenzyl)-4-methoxyquinazoline with its targets.

Biochemical Pathways

Compounds with similar structures have been implicated in various biological activities, suggesting that they may influence a range of biochemical pathways .

Pharmacokinetics

A study on a similar compound, psi-697, has reported its in vitro activity, pharmacokinetic properties, and anti-inflammatory and antithrombotic efficacy . This might provide some insight into the potential pharmacokinetic properties of this compound.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-methoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-20-16-13-4-2-3-5-14(13)18-15(19-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNDKWINYUACPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2789232.png)

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2789233.png)

![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)

![Thieno[3,2-b]thiophene-5-sulfonyl chloride](/img/structure/B2789239.png)

![3-methoxy-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2789241.png)

![6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789246.png)

![2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789248.png)